molecular formula C10H12N2 B1297478 3-((Ethylamino)methyl)benzonitrile CAS No. 90389-97-2

3-((Ethylamino)methyl)benzonitrile

Cat. No. B1297478
CAS RN: 90389-97-2
M. Wt: 160.22 g/mol
InChI Key: HBNIUVPIZQUBQO-UHFFFAOYSA-N
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Description

3-((Ethylamino)methyl)benzonitrile is a chemical compound with the molecular formula C10H12N2 . It is used in various chemical reactions and has several applications in the field of chemistry .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a study describes the synthesis of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides derivatives . Another study reports the synthesis of 3-((phenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one derivatives using biogenic ZnO nanoparticles .


Molecular Structure Analysis

The molecular structure of 3-((Ethylamino)methyl)benzonitrile can be analyzed based on its molecular formula C10H12N2 . A study on a similar compound, 4-(3-aminophenyl)benzonitrile, used Density Functional Theory to study the molecular structure .

Scientific Research Applications

Catalytic Activation and Design

One notable application is the activation of nitriles by metal ligand cooperation, where complexes undergo cooperative activation of C≡N triple bonds in nitriles. This process demonstrates reversible C-C and Re-N bond formation, highlighting its potential in catalytic design for the reversible activation of nitriles, including benzonitriles. This mechanism supports advancements in catalytic processes involving nitrile-containing compounds (Vogt et al., 2013).

Bio-Based Production

In bio-based applications, derivatives of benzonitrile serve as precursors for key compounds such as acrylic acid and acrylonitrile, essential in various industrial processes. The microbial production of 3-hydroxypropionic acid, a precursor to acrylonitrile, underscores the importance of these derivatives in developing sustainable industrial processes (Vidra & Németh, 2017).

Organic Synthesis

The synthesis and transformation of benzonitriles are crucial in organic chemistry, offering pathways to create polyfunctionally substituted benzonitriles and other complex structures. Such transformations are vital for synthesizing diverse organic compounds, including pharmaceuticals and materials (Jasem et al., 2014).

Computational Chemistry

Computational studies on the basicity of substituted benzonitriles, like the examination of 3- and 4-substituted derivatives, contribute to understanding the electronic effects and reactivity patterns of these compounds. This knowledge is essential for designing new molecules with desired properties and reactivities (Exner & Böhm, 2004).

Environmental and Material Applications

The selective detection of substances in environmental samples and biological systems using chemodosimetric probes based on benzonitrile derivatives showcases the relevance of these compounds in analytical chemistry. Such applications are crucial for monitoring environmental pollutants and for biomedical diagnostics (Nandi et al., 2015).

properties

IUPAC Name

3-(ethylaminomethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-2-12-8-10-5-3-4-9(6-10)7-11/h3-6,12H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBNIUVPIZQUBQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC(=CC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20238126
Record name Benzonitrile, 3-((ethylamino)methyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20238126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((Ethylamino)methyl)benzonitrile

CAS RN

90389-97-2
Record name 3-[(Ethylamino)methyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90389-97-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzonitrile, 3-((ethylamino)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090389972
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzonitrile, 3-((ethylamino)methyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20238126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-(Bromomethyl)benzonitrile (20.0 g, 0.1 mol) was added portion wise into a 2M solution of ethylamine in THF (150 mL) at 0° C. After 5 hours, the reaction mixture was concentrated under vacuum. The residue was taken up with water and extracted with DCM. The organic layer was dried over sodium sulphate and evaporated under reduced pressure to afford the title compound as yellow liquid (12 g, 73%). 1H NMR (DMSO-d6, 400 MHz) δ 7.75 (s, 1H), 7.67 (d, 2H), 7.50 (m, 1H), 3.71 (s, 2H), 2.46 (m, 2H), 0.99 (m, 3H).
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
73%

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